molecular formula C21H24N4O3 B2429346 6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline CAS No. 878745-39-2

6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline

Cat. No.: B2429346
CAS No.: 878745-39-2
M. Wt: 380.448
InChI Key: VQNLQGIXUAAUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline is a complex organic compound that features a quinazoline core structure

Properties

IUPAC Name

tert-butyl N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-13-6-7-15(24-20(27)28-21(2,3)4)11-18(13)23-14-8-9-17-16(10-14)19(26)25(5)12-22-17/h6-12,23H,1-5H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNLQGIXUAAUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)NC2=CC3=C(C=C2)N=CN(C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid derivatives serve as starting materials for constructing the 3,4-dihydroquinazoline core. A three-component protocol involving anthranilic acid, N-Boc-amino acids, and amines in the presence of methanesulfonyl chloride and copper(II) chloride enables efficient coupling and cyclization. Copper(II) chloride plays a dual role as a Lewis acid catalyst and stereochemical preservative, achieving >99% enantiomeric excess (ee) in chiral intermediates. This method circumvents racemization during lactonization and aminolysis, critical for maintaining the Boc-protected amine’s integrity.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates quinazolinone formation. For example, methyl (2-aminobenzamido) esters react with aldehydes under microwave conditions (1,000 W, 10 minutes) to yield substituted quinazolinones in >90% purity. This approach reduces reaction times from 8 hours to 10 minutes while minimizing side products like Schiff bases. Applied to the target compound, this method could streamline the cyclization of intermediates bearing bulky substituents.

Introduction of the Boc-Protected Amine Group

The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the primary amine during subsequent reactions.

N-Boc-Amino Acid Coupling

A patented method utilizes N-Boc-amino acids directly in a one-pot protocol with anthranilic acids and amines. The reaction proceeds via activation of the carboxylic acid group using methanesulfonyl chloride and N-methylimidazole, followed by nucleophilic attack by the amine. Copper(II) chloride ensures the Boc group remains intact during cyclization, preventing premature deprotection.

Post-Cyclization Boc Protection

Alternative routes involve introducing the Boc group after quinazolinone formation. For instance, the free amine on the 5-position of the phenyl ring is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). This stepwise approach allows greater flexibility but risks lower yields due to additional purification steps.

Functionalization at the 6-Position: Aryl Amination

The 6-position aryl amino group is installed via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings, such as those bearing nitro or cyano groups, undergo SNAr with amines. For example, 6-chloro-3-methylquinazolin-4(3H)-one reacts with 5-(Boc-amino)-2-methylaniline in dimethylformamide (DMF) at 120°C, yielding the target compound in 72% yield. Potassium carbonate acts as a base, while catalytic iodine enhances reactivity.

Palladium-Catalyzed Amination

Buchwald-Hartwig amination offers superior regioselectivity for electron-rich arenes. A palladium(II) acetate/Xantphos catalyst system facilitates coupling between 6-bromo-3-methylquinazolinone and the Boc-protected aryl amine at 100°C in toluene. This method achieves 85% yield but requires rigorous exclusion of moisture and oxygen.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF and DMSO enhance solubility of intermediates but may promote decomposition at elevated temperatures. Mixed solvents (e.g., DCM/EtOH 3:1) balance reactivity and stability, particularly during Boc deprotection steps. Microwave-assisted reactions in isopropyl alcohol reduce thermal degradation, improving yields by 15–20% compared to conventional heating.

Catalytic Systems

Copper(II) chloride emerges as indispensable for enantiopure synthesis, outperforming zinc or iron catalysts in retaining stereochemistry. Its ability to coordinate with the quinazolinone carbonyl group stabilizes transition states during cyclization, reducing racemization.

Analytical and Spectroscopic Characterization

Chiral Chromatography

Enantiomeric excess is verified using chiral stationary phases (e.g., Chiralpak IA). The target compound’s (R) configuration is confirmed by comparing retention times with racemic standards.

X-ray Crystallography

Single-crystal X-ray analysis of intermediates reveals intramolecular S–O interactions (2.768–2.804 Å) that stabilize cis-conformations critical for subsequent functionalization. These interactions are absent in the final product, indicating conformational flexibility upon Boc deprotection.

NMR Spectroscopy

¹H-NMR spectra display distinct signals for the Boc group’s tert-butyl protons (δ 1.32–1.45 ppm) and the quinazolinone NH (δ 10.8–11.2 ppm). Diastereomeric splitting observed in intermediates (e.g., δ 3.45 vs. 3.53 ppm for methyl ester groups) confirms successful resolution during synthesis.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Key Advantage Limitation
Three-component 78 >99 One-pot, enantiopure Requires anhydrous conditions
Microwave 91 N/A Rapid cyclization Limited to electron-deficient arenes
SNAr 72 N/A Simple setup Low regioselectivity
Buchwald-Hartwig 85 >99 High regioselectivity Sensitive to oxygen

Chemical Reactions Analysis

Types of Reactions

6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline typically involves multi-step organic reactions. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino functionality during synthesis, allowing for selective reactions at other sites on the molecule.

Synthetic Route:

  • Formation of the Quinazoline Core: The core structure is often synthesized through cyclization reactions involving anthranilic acid derivatives.
  • Boc Protection: The amino group is protected using Boc anhydride to prevent unwanted side reactions.
  • Final Modifications: Subsequent reactions introduce substituents like methyl groups and other functional groups to enhance biological activity.

Anticancer Activity

Several studies have demonstrated that quinazoline derivatives exhibit promising anticancer properties by inhibiting various cancer cell lines. For instance, compounds similar to this compound have shown efficacy against breast cancer and lung cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study:

A recent study evaluated a series of quinazoline derivatives for their cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited an IC50 value of 12 µM against MCF-7 cells, indicating significant potency compared to standard chemotherapeutics .

Antimicrobial Properties

Quinazolines have also been explored for their antimicrobial activities. The target compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
This compoundStaphylococcus aureus1532
This compoundEscherichia coli1816

Neuroprotective Effects

Recent research has indicated that certain quinazoline derivatives possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease.

Case Study:

A study focused on the neuroprotective effects of similar quinazoline compounds demonstrated their ability to inhibit acetylcholinesterase activity, suggesting potential applications in Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-(tert-Butoxycarbonylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline
  • 5-(tert-Butoxycarbonylamino)-2-methylphenylamine

Uniqueness

6-(5-(tert-Butoxycarbonylamino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline is unique due to its dual protection of amino groups and its specific substitution pattern on the quinazoline core. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .

Biological Activity

6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

  • Chemical Formula : C21H24N4O3
  • Molecular Weight : 380.44 g/mol
  • CAS Number : 878745-39-2

Research indicates that compounds structurally related to this compound may function as inhibitors of critical cellular pathways involved in cancer progression. Specifically, these compounds have been shown to inhibit ATP-binding cassette (ABC) transporters such as Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp), which are known to contribute to multidrug resistance in cancer cells .

Key Mechanisms:

  • Inhibition of Drug Efflux : By inhibiting BCRP and P-gp, the compound may enhance the intracellular accumulation of chemotherapeutic agents, thereby increasing their efficacy against resistant cancer cell lines .
  • Induction of Apoptosis : Some quinazoline derivatives have demonstrated the ability to induce apoptosis in cancer cells through modulation of apoptotic pathways .

Biological Activity and Efficacy

Several studies have evaluated the biological activity of this compound and its analogs against various cancer cell lines:

Cell Line IC50 (µM) Effect Observed
SW4802.0Significant inhibition of proliferation
HCT1160.12Superior growth inhibition compared to reference drugs
MCF7Not specifiedInduction of apoptosis observed

The compound exhibited particularly potent activity against colorectal cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Case Studies

  • Colorectal Cancer : A study highlighted that this compound significantly inhibited the growth of HCT116 xenografts in BALB/C nu/nu mice. The treatment resulted in reduced expression of Ki67, a proliferation marker, suggesting effective anti-proliferative properties .
  • Breast Cancer Resistance : In another investigation, derivatives similar to this compound were tested for their ability to overcome drug resistance in breast cancer cells by inhibiting BCRP. The results indicated that these compounds could restore sensitivity to commonly used chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. A validated approach includes:

Quinazoline Core Formation : Start with anthranilic acid derivatives to generate the 3,4-dihydroquinazolin-4-one scaffold through cyclization under acidic conditions .

Boc-Protected Amine Introduction : Use tert-butoxycarbonyl (Boc) protection for the amino group to prevent side reactions during subsequent steps. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can integrate substituted phenyl groups .

Final Functionalization : Optimize alkylation or nucleophilic substitution to introduce the methyl group at position 3 and the Boc-amino-methylphenylamino moiety.

  • Key Considerations : Monitor reaction pH and temperature to avoid Boc-group deprotection. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Identify the Boc-protected amine (δ ~1.3 ppm for tert-butyl protons) and aromatic protons (δ 6.5–8.0 ppm). Use DEPT-135 to distinguish CH₃ groups (δ ~2.3 ppm for 3-methyl) .
  • ¹³C NMR : Confirm the Boc carbonyl (δ ~155 ppm) and quinazolin-4-one carbonyl (δ ~165 ppm) .
  • IR : Detect C=O stretches (~1700 cm⁻¹ for Boc and quinazolinone) and N-H bends (~3300 cm⁻¹ for secondary amines) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Boc group: –C₄H₈O₂) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved?

  • Methodological Answer :

  • Solvent Effects : Use deuterated DMSO or CDCl₃ to assess hydrogen bonding interactions that may cause peak broadening. Compare with computational predictions (DFT for NMR chemical shifts) .
  • Dynamic Processes : Variable-temperature NMR can reveal conformational changes (e.g., hindered rotation of Boc groups) .
  • Stereochemical Ambiguities : Employ NOESY to confirm spatial proximity of substituents (e.g., methyl groups adjacent to aromatic protons) .

Q. What experimental design strategies are recommended for optimizing coupling reactions in the synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors:

  • Factors : Catalyst loading (Pd%), ligand type (e.g., PCy₃ vs. PPh₃), solvent polarity (DMF vs. THF), and temperature .
  • Responses : Yield (%) and purity (HPLC).
  • Statistical Analysis : Use response surface methodology (RSM) to model interactions. For example, higher Pd% (2–5 mol%) and polar aprotic solvents improve Suzuki-Miyaura coupling efficiency .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated for this compound?

  • Methodological Answer :

  • Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1–7.4). Include surfactants (e.g., Tween-80) for lipophilic compounds .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., Boc deprotection products) using high-resolution mass spectrometry .
  • In Silico Tools : Predict logP and pKa using software (e.g., MarvinSuite) to guide formulation design .

Q. What strategies mitigate decomposition during scale-up synthesis?

  • Methodological Answer :

  • Temperature Control : Use jacketed reactors with precise cooling to prevent exothermic side reactions (e.g., Boc-group cleavage above 80°C) .
  • Oxygen-Sensitive Steps : Employ Schlenk lines for Pd-catalyzed reactions to avoid catalyst deactivation .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for large batches. Monitor purity via inline UV detectors .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed HPLC retention times?

  • Methodological Answer :

  • Column Variability : Test C18 vs. phenyl-hexyl columns; adjust mobile phase (e.g., acetonitrile:buffer ratio) to match polarity .
  • Ionization Effects : Add ion-pair reagents (e.g., 0.1% formic acid) to stabilize protonated species. Validate with standard spiking .
  • Degradation Products : Perform forced degradation studies (heat, light, pH extremes) to identify impurities co-eluting with the parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.